molecular formula C24H21NO4 B10794185 (2,2-Diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone

(2,2-Diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone

Cat. No.: B10794185
M. Wt: 387.4 g/mol
InChI Key: YTGUIZSEZJBJRX-UHFFFAOYSA-N
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Description

(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring system and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone typically involves the reaction of piperonal with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone is unique due to its combination of the benzo[d][1,3]dioxole ring and the morpholino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

(2,2-diphenyl-1,3-benzodioxol-5-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C24H21NO4/c26-23(25-13-15-27-16-14-25)18-11-12-21-22(17-18)29-24(28-21,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17H,13-16H2

InChI Key

YTGUIZSEZJBJRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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